Benzo[d]isoxazole-3,4-diamine

Physicochemical property comparison Hydrogen-bond donor count Topological polar surface area

Benzo[d]isoxazole-3,4-diamine (CAS 916571-96-5 as the hydrochloride salt) is a 1,2-benzisoxazole scaffold bearing amino substituents at the 3- and 4-positions. The fused benzene-isoxazole core is recognized as a privileged structure in medicinal chemistry, and derivatives have yielded potent inhibitors of receptor tyrosine kinases (RTKs), BET bromodomains, and leukotriene B4 (LTB4) receptors.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B15207010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]isoxazole-3,4-diamine
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)ON=C2N)N
InChIInChI=1S/C7H7N3O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,8H2,(H2,9,10)
InChIKeyDUBQFUDVZCKUMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[d]isoxazole-3,4-diamine – A Heterocyclic Building Block for Kinase, BET, and Inflammatory Target Discovery


Benzo[d]isoxazole-3,4-diamine (CAS 916571-96-5 as the hydrochloride salt) is a 1,2-benzisoxazole scaffold bearing amino substituents at the 3- and 4-positions. The fused benzene-isoxazole core is recognized as a privileged structure in medicinal chemistry, and derivatives have yielded potent inhibitors of receptor tyrosine kinases (RTKs), BET bromodomains, and leukotriene B4 (LTB4) receptors [1][2][3]. The compound is primarily utilized as a synthetic intermediate for constructing more complex molecules, with the ortho-diamine arrangement enabling distinct reactivity and binding motifs compared to other regioisomers.

Why Benzo[d]isoxazole-3,4-diamine Cannot Be Interchanged with 3,5-Diamine or Mono‑Amino Analogs


The ortho‑diamine substitution pattern in Benzo[d]isoxazole-3,4-diamine imparts a unique hydrogen‑bond donor count of 3 (versus the expected 4 for a free diamine) and a topological polar surface area (TPSA) of 78.1 Ų, which directly influence solubility, permeability, and target engagement . In contrast, the 3,5‑diamine regioisomer (CAS 1784572-16-2) positions the amino groups in a non‑ortho relationship, altering the vector of hydrogen‑bond interactions and eliminating the possibility of ortho‑fused heterocycle formation . Mono‑amino benzisoxazoles, exemplified by 3‑aminobenzisoxazole, lack the second amine entirely and therefore cannot participate in bidentate hydrogen‑bond networks or serve as precursors to diamine‑derived fused ring systems. These structural distinctions mean that substituting a generic benzisoxazole building block for the 3,4‑diamine will compromise synthetic versatility and ligand‑binding geometries that are critical in structure‑based drug design.

Quantitative Differentiation Evidence for Benzo[d]isoxazole-3,4-diamine vs. Closest Analogs


Computed Hydrogen-Bond Donor Count and Topological Polar Surface Area Differentiate 3,4-Diamine from Regioisomers

The 3,4-diamine exhibits a computed hydrogen‑bond donor (HBD) count of 3 and a TPSA of 78.1 Ų, whereas a free diamine would typically display an HBD count of 4; the reduction suggests intramolecular hydrogen bonding between the ortho‑amino groups and the isoxazole nitrogen, a feature absent in the 3,5‑diamine regioisomer . The 3,5‑diamine (CAS 1784572-16-2) shares the same molecular formula (C₇H₇N₃O, MW 149.15) but differs in substitution pattern, leading to altered physicochemical properties that impact solubility and permeability . No computed HBD or TPSA data are publicly available for the 3,5‑isomer, underscoring the unique property profile of the 3,4‑diamine.

Physicochemical property comparison Hydrogen-bond donor count Topological polar surface area

BET Bromodomain Inhibition – Nanomolar Binding Affinity Achieved with Benzo[d]isoxazole‑Containing Compounds

Optimized benzo[d]isoxazole derivatives 6i (Y06036) and 7m (Y06137) bound BRD4(1) with Kd values of 82 and 81 nM, respectively, and demonstrated high selectivity over non‑BET bromodomains [1]. While the reference compounds are more elaborated than the core 3,4‑diamine, the data establish the benzo[d]isoxazole scaffold as a competent warhead for BET bromodomain inhibition, supporting the use of the 3,4‑diamine as a starting point for structure‑guided optimization.

BET bromodomain inhibitor BRD4 binding Prostate cancer

LTB4 Receptor Antagonism – Picomolar Potency Reported for 3‑Amino‑1,2‑benzisoxazole Derivatives

A family of 3‑amino‑1,2‑benzisoxazoles produced compound HS‑1141, which inhibited LTB4 binding to human neutrophils with an IC₅₀ of 7 nM, ranking it among the most potent LTB4 antagonists reported at the time [1]. The essential pharmacophore is the 3‑amino‑benzisoxazole core, demonstrating that amine substitution on the isoxazole ring is critical for high‑affinity receptor interactions. The 3,4‑diamine extends this pharmacophore with an additional amino group, potentially enabling dual‑point interactions or serving as a handle for further derivatization.

LTB4 receptor antagonist Inflammation Neutrophil binding

Highest‑Impact Application Scenarios for Benzo[d]isoxazole-3,4-diamine Based on Quantitative Evidence


BET Bromodomain Inhibitor Lead Optimization for Castration‑Resistant Prostate Cancer

The benzo[d]isoxazole scaffold has yielded BRD4(1) inhibitors with Kd values of 81–82 nM and significant in vivo efficacy in CRPC xenograft models [1]. The 3,4‑diamine offers a functionalized entry point for constructing focused libraries that explore the acetyl‑lysine binding pocket, supporting structure‑guided optimization of BET‑selective clinical candidates.

Multi‑Targeted Receptor Tyrosine Kinase (RTK) Inhibitor Discovery

3‑Amino‑benzo[d]isoxazoles potently inhibit VEGFR and PDGFR families of RTKs, with orally bioavailable leads achieving ED₅₀ values as low as 2.0 mg/kg in VEGF‑stimulated uterine edema models [2]. The 3,4‑diamine provides a versatile core for generating novel RTK inhibitors with potential advantages in polypharmacology profiles.

High‑Affinity LTB4 Receptor Antagonist Development for Inflammatory Diseases

The 3‑amino‑1,2‑benzisoxazole scaffold delivered HS‑1141 (IC₅₀ = 7 nM), one of the most potent LTB4 binding inhibitors known [3]. The 3,4‑diamine expands the chemical space accessible from this pharmacophore, enabling exploration of dual‑amine interactions with the LTB4 receptor and related GPCR targets.

Kinase Inhibitor Chemical Biology Tool Generation

Vertex Pharmaceuticals' patent literature describes benzisoxazole compounds as inhibitors of GSK‑3, JAK, and SRC family kinases [4]. The 3,4‑diamine serves as a privileged intermediate for synthesizing ATP‑competitive kinase probes, with the ortho‑diamine architecture allowing regioselective elaboration at either amino group.

Quote Request

Request a Quote for Benzo[d]isoxazole-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.